molecular formula C25H25BrN4O3 B11651753 (2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Cat. No.: B11651753
M. Wt: 509.4 g/mol
InChI Key: PEQXFCIUZASKCY-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a nitrophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: This can be achieved by brominating phenylmethanone using bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced by nitrating the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Coupling Reactions: The final step involves coupling the bromophenyl intermediate, the nitrophenyl intermediate, and the piperazine ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Biochemical Probes: The compound can be used to study enzyme mechanisms or receptor-ligand interactions.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The nitro group could be involved in redox reactions, while the piperazine ring could interact with biological macromolecules through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
  • (2-Chlorophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone
  • (2-Bromophenyl)(4-{4-amino-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone

Uniqueness

The presence of both bromophenyl and nitrophenyl groups, along with the piperazine ring, makes (2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone unique

Properties

Molecular Formula

C25H25BrN4O3

Molecular Weight

509.4 g/mol

IUPAC Name

(2-bromophenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C25H25BrN4O3/c26-22-9-5-4-8-21(22)25(31)29-16-14-28(15-17-29)20-10-11-24(30(32)33)23(18-20)27-13-12-19-6-2-1-3-7-19/h1-11,18,27H,12-17H2

InChI Key

PEQXFCIUZASKCY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Br

Origin of Product

United States

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